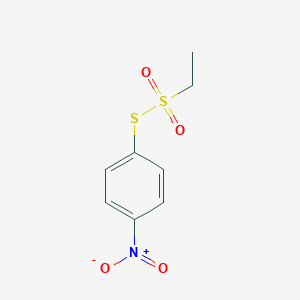
S-{4-nitrophenyl} ethanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{4-nitrophenyl} ethanesulfonothioate, also known as NPEST, is a chemical compound that has been widely used in scientific research for over 30 years. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. NPEST has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mecanismo De Acción
S-{4-nitrophenyl} ethanesulfonothioate acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and the induction of oxidative stress. It has also been shown to have neuroprotective effects in certain contexts, protecting against the damage caused by neurotoxins and other harmful substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-{4-nitrophenyl} ethanesulfonothioate has a number of advantages as a tool for scientific research, including its high potency as an acetylcholinesterase inhibitor and its ability to selectively target this enzyme without affecting other neurotransmitters. However, it also has some limitations, such as its potential toxicity and the fact that it may not accurately reflect the effects of other acetylcholinesterase inhibitors in vivo.
Direcciones Futuras
There are a number of potential future directions for research on S-{4-nitrophenyl} ethanesulfonothioate, including the development of new drugs based on its structure and mechanism of action, the investigation of its effects on different types of neurons and neurotransmitters, and the exploration of its potential as a tool for the study of other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
Métodos De Síntesis
S-{4-nitrophenyl} ethanesulfonothioate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with chlorosulfonic acid, followed by reaction with ethanethiol and sodium hydroxide. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
S-{4-nitrophenyl} ethanesulfonothioate has been used in a variety of scientific research applications, including the study of acetylcholinesterase inhibition and the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. It has also been used in the investigation of the role of acetylcholine in the nervous system and the effects of its inhibition on cognitive function.
Propiedades
Fórmula molecular |
C8H9NO4S2 |
|---|---|
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
1-ethylsulfonylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S2/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |
Clave InChI |
KDFCMDVPSLXWQI-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)





